molecular formula C9H15N3 B13269231 2-Amino-4-ethyl-6-(iso-propyl)pyrimidine

2-Amino-4-ethyl-6-(iso-propyl)pyrimidine

Cat. No.: B13269231
M. Wt: 165.24 g/mol
InChI Key: WQCZWDLEPORFHA-UHFFFAOYSA-N
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Description

2-Amino-4-ethyl-6-(iso-propyl)pyrimidine is a heterocyclic aromatic organic compound It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-ethyl-6-(iso-propyl)pyrimidine typically involves the condensation of appropriate aldehydes or ketones with amidines. One common method involves the reaction of 4-ethyl-6-(iso-propyl)pyrimidine-2-carbaldehyde with ammonia or an amine under basic conditions . Another approach is the cyclization of β-diketones with guanidine derivatives .

Industrial Production Methods

Industrial production methods for pyrimidine derivatives often involve multi-step processes that include the formation of intermediate compounds. These methods may use catalysts such as zinc chloride or copper salts to facilitate the cyclization reactions . The choice of solvents and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-ethyl-6-(iso-propyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

2-Amino-4-ethyl-6-(iso-propyl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: Similar in structure but with methyl groups instead of ethyl and iso-propyl groups.

    2-Amino-4-ethyl-6-methylpyrimidine: Contains an ethyl group at position 4 and a methyl group at position 6.

    2-Amino-4,6-diethylpyrimidine: Features ethyl groups at both positions 4 and 6.

Uniqueness

2-Amino-4-ethyl-6-(iso-propyl)pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and iso-propyl groups can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-ethyl-6-propan-2-ylpyrimidin-2-amine

InChI

InChI=1S/C9H15N3/c1-4-7-5-8(6(2)3)12-9(10)11-7/h5-6H,4H2,1-3H3,(H2,10,11,12)

InChI Key

WQCZWDLEPORFHA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)N)C(C)C

Origin of Product

United States

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